1-Methyl-3-(3-methylphenyl)selanylbenzene
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Overview
Description
1-Methyl-3-(3-methylphenyl)selanylbenzene is an organic compound with the molecular formula C₁₄H₁₄Se It is a derivative of selenobenzene, where the selenium atom is bonded to a benzene ring substituted with a methyl group at the 1-position and a 3-methylphenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(3-methylphenyl)selanylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylboronic acid with 1-methyl-3-iodobenzene in the presence of a palladium catalyst and a base, such as potassium carbonate, under Suzuki-Miyaura coupling conditions . Another method involves the reaction of 3-methylphenylmagnesium bromide with 1-methyl-3-chloroselenobenzene under Grignard reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction is carried out in a solvent such as toluene or ethanol, with careful control of temperature and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(3-methylphenyl)selanylbenzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form selenide derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Selenoxide, selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Functionalized benzene derivatives.
Scientific Research Applications
1-Methyl-3-(3-methylphenyl)selanylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-methylphenyl)selanylbenzene involves its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can participate in redox reactions, neutralizing free radicals and reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, potentially leading to therapeutic effects.
Signal Transduction: It may modulate signal transduction pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
1-Methyl-3-(3-methylphenyl)selanylbenzene can be compared with other selenium-containing compounds such as:
Diphenyl diselenide: Similar antioxidant properties but different structural features.
Selenocysteine: An amino acid with selenium, involved in protein synthesis and antioxidant defense.
Selenomethionine: Another selenium-containing amino acid, used as a dietary supplement.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
22077-57-2 |
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Molecular Formula |
C14H14Se |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
1-methyl-3-(3-methylphenyl)selanylbenzene |
InChI |
InChI=1S/C14H14Se/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
InChI Key |
RUGKJOXEVZASTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Se]C2=CC=CC(=C2)C |
Origin of Product |
United States |
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